N-(3-methoxybenzyl)cyclopropanamine
Overview
Description
“N-(3-methoxybenzyl)cyclopropanamine” is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.24 g/mol . The compound is also known by its IUPAC name, N-(3-methoxybenzyl)cyclopropanamine .
Molecular Structure Analysis
The InChI code for “N-(3-methoxybenzyl)cyclopropanamine” is 1S/C11H15NO/c1-13-11-4-2-3-9(7-11)8-12-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“N-(3-methoxybenzyl)cyclopropanamine” is a solid at room temperature . It has a density of 1.05 g/cm³, a boiling point of 277.2°C at 760 mmHg, and a vapor pressure of 0.00458 mmHg at 25°C . Its refractive index is 1.547 .Scientific Research Applications
Receptor Interaction Profiles : N-2-methoxybenzyl-phenethylamines (NBOMe drugs), a category that includes compounds structurally related to N-(3-methoxybenzyl)cyclopropanamine, have been studied for their interaction with various receptors. These drugs interact potently with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as with rat TAAR1. The N-2-methoxybenzyl substitution increases binding affinity to several receptors and transporters, suggesting potent hallucinogenic effects similar to LSD (Rickli et al., 2015).
Analytical Characterization of Derivatives : A study performed analytical characterization of four N-(ortho-methoxybenzyl)amines with amphetamine structure, which are structurally similar to N-(3-methoxybenzyl)cyclopropanamine. This study contributed to the understanding of these compounds' chemical properties (Westphal et al., 2016).
Analysis of NBOMe Derivatives on Blotter Paper : N-methoxybenzyl-methoxyphenylethylamine (NBOMe) derivatives, a class that includes similar compounds to N-(3-methoxybenzyl)cyclopropanamine, were analyzed on blotter paper. These hallucinogenic drugs act as 5-HT2A receptor agonists and have been associated with severe intoxications (Poklis et al., 2015).
Potential Therapeutic Use in CNS Disorders : A patent related to cyclopropanamine compounds, including those similar to N-(3-methoxybenzyl)cyclopropanamine, discusses their use in treating central nervous system disorders like schizophrenia, Alzheimer's disease, and drug addiction. These compounds act as inhibitors of lysine-specific demethylase-1 (LSD1) (Blass, 2016).
Cardioselective Antagonistic Effects : Methoctramine, a related compound, has been studied for its potent competitive antagonism of M-2 muscarinic receptors, highlighting its potential as a cardioselective antimuscarinic agent (Melchiorre et al., 1987).
Metabolic Profiling : The metabolic profile of 25CN-NBOMe, a structurally related compound, has been investigated, revealing pathways like mono- and bis-O-demethylation, hydroxylation, and glucuronidation. Such studies are crucial for understanding the metabolism and potential effects of these substances (Šuláková et al., 2021).
Safety And Hazards
The safety and hazards associated with “N-(3-methoxybenzyl)cyclopropanamine” are not clearly defined in the available literature. As with any chemical, it should be handled with care, and appropriate safety measures should be taken. A Material Safety Data Sheet (MSDS) would provide more detailed information .
properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)8-12-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPAMNLYORQZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405983 | |
Record name | N-(3-methoxybenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)cyclopropanamine | |
CAS RN |
625437-31-2 | |
Record name | N-(3-methoxybenzyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(3-methoxyphenyl)methyl]cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.